6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
CAS No.: 1346447-05-9
Cat. No.: VC2715523
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol
* For research use only. Not for human or veterinary use.
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol - 1346447-05-9](/images/structure/VC2715523.png)
Specification
CAS No. | 1346447-05-9 |
---|---|
Molecular Formula | C8H8INO2 |
Molecular Weight | 277.06 g/mol |
IUPAC Name | 6-iodo-2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one |
Standard InChI | InChI=1S/C8H8INO2/c9-7-4-6(11)8-5(10-7)2-1-3-12-8/h4H,1-3H2,(H,10,11) |
Standard InChI Key | NSELKNWUDPHKSS-UHFFFAOYSA-N |
SMILES | C1CC2=C(C(=O)C=C(N2)I)OC1 |
Canonical SMILES | C1CC2=C(C(=O)C=C(N2)I)OC1 |
Introduction
Chemical Structure and Identification
Structural Characteristics
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol consists of a bicyclic system formed by the fusion of a pyran ring with a pyridine nucleus. The compound features an iodine atom at the 6-position and a hydroxyl group at the 8-position of the pyrano-pyridine scaffold. This particular arrangement of functional groups contributes to its distinctive chemical reactivity and potential applications in medicinal chemistry and materials science. The dihydro prefix in the name indicates partial saturation in the pyran ring, specifically at positions 3 and 4.
Identification Parameters
The compound can be identified through various analytical parameters and identifiers, which are crucial for its characterization and verification in research settings. These identification parameters facilitate database searches and compound verification processes in scientific research.
Parameter | Value |
---|---|
Chemical Name | 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol |
CAS Registry Number | 1346447-05-9 |
Molecular Formula | C8H8INO2 |
ChemSpider ID | 26323772 |
MDL Number | MFCD20487127 |
Alternative Names | 2H-Pyrano[3,2-b]pyridin-8-ol, 3,4-dihydro-6-iodo-; 6-iodo-2H,3H,4H-pyrano[3,2-b]pyridin-8-ol |
The compound is registered with a specific CAS number (1346447-05-9), which serves as its unique identifier in chemical databases and scientific literature . This identifier is essential for tracking the compound in regulatory documentation and research publications.
Physicochemical Properties
Physical Properties
The physical properties of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol provide important insights into its behavior under various conditions and its potential applications in different chemical processes. Understanding these properties is crucial for developing appropriate handling, storage, and synthesis protocols.
Property | Value |
---|---|
Average Mass | 277.061 g/mol |
Monoisotopic Mass | 276.959976 g/mol |
Physical State | Solid (presumed based on similar compounds) |
Solubility | Limited information available |
Melting Point | Not specified in available sources |
Boiling Point | Not specified in available sources |
The mass specifications, including both average and monoisotopic mass, are particularly important for analytical purposes such as mass spectrometry identification and purity analysis . The relatively high molecular weight, largely due to the iodine atom, may influence its chromatographic behavior and solubility characteristics.
Structural Features and Isomerism
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol possesses several interesting structural features that can influence its chemical behavior. The pyrano[3,2-b]pyridine core represents a bicyclic system where a pyran ring is fused with a pyridine ring. The compound contains three heteroatoms (oxygen, nitrogen, and iodine) that create unique electronic distributions within the molecule.
The presence of a hydroxyl group at position 8 makes this compound potentially capable of hydrogen bonding, which could influence its solubility in polar solvents and interaction with biological systems. The iodine substituent at position 6 provides a site for potential further functionalization through various coupling reactions, making this compound valuable as a synthetic intermediate.
Hazard Type | Information |
---|---|
GHS Pictogram | Warning symbol (inferred from similar compounds) |
Signal Word | Warning (inferred from similar compounds) |
Hazard Statements | Potential H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Precautionary Statements | Recommended P261, P305+P351+P338 (similar to related compounds) |
These hazard classifications are based on structural similarities to 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, which carries warning signals and specific hazard statements . The presence of iodine and the heterocyclic nature of the compound contribute to its potential irritant properties and require appropriate handling precautions.
Related Compounds and Structural Analogs
Structural Analogs
Several structurally related compounds provide context for understanding the chemistry and potential applications of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol:
Compound | CAS Number | Molecular Formula | Relationship |
---|---|---|---|
3,4-Dihydro-2H-pyrano[3,2-b]pyridine | 70381-92-9 | C8H9NO | Parent scaffold (without substituents) |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine | 1346446-85-2 | C8H8INO | Positional isomer (different fusion pattern) |
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol | 1346446-89-6 | C9H10INO2 | Hydroxymethyl derivative |
6-iodo-2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one | - | C8H8INO2 | Keto tautomer or analog |
The parent scaffold, 3,4-Dihydro-2H-pyrano[3,2-b]pyridine, represents the basic structural framework without the iodine and hydroxyl substituents . The positional isomer with a different fusion pattern demonstrates how slight variations in structure can potentially lead to different chemical and biological properties . The hydroxymethyl derivative illustrates potential functional group modifications that can be made to the core structure .
Supplier | Catalog Number | Package Size | Price |
---|---|---|---|
Matrix Scientific | 070876-250MG | 250 mg | 726.15 USD |
VWR | 102519-040 | - | 726.15 USD |
The compound appears to be marketed primarily for research purposes, with specialized suppliers offering it in relatively small quantities at a premium price, reflective of its specialized nature and limited production scale .
Spectroscopic Characteristics
Spectroscopic Technique | Expected Features |
---|---|
1H NMR | Signals for methylene protons of the pyran ring (typically 2-4 ppm), aromatic proton(s) of the pyridine ring (7-9 ppm), and hydroxyl proton (variable, typically 5-7 ppm) |
13C NMR | Signals for sp3 carbons of the pyran ring (20-70 ppm), aromatic and heteroaromatic carbons (110-160 ppm), and carbons adjacent to heteroatoms showing characteristic shifts |
IR | O-H stretching (3200-3600 cm-1), C=N stretching of pyridine (1580-1650 cm-1), C-O stretching (1000-1300 cm-1), and C-I stretching (500-600 cm-1) |
UV-Vis | Absorption maxima reflecting the aromatic and heteroaromatic system, possibly in the 260-320 nm range |
These predicted spectral properties would be valuable for compound identification and purity assessment in research settings. Actual spectroscopic data would provide more accurate information about the electronic structure and conformation of the molecule.
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